

## Addressing poor in vivo bioavailability of AZ14145845

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

Get Quote

## **Technical Support Center: AZ14145845**

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AZ14145845**, a selective dual inhibitor of Mer and Axl kinases. The primary focus of this resource is to address challenges related to its poor in vivo bioavailability.

# Troubleshooting Guide: Addressing Poor In Vivo Bioavailability of AZ14145845

Poor bioavailability of **AZ14145845** is often attributed to its low aqueous solubility. The following guide provides a systematic approach to troubleshoot and improve its bioavailability for preclinical in vivo studies.

## **Decision Workflow for Formulation Troubleshooting**

The following workflow provides a step-by-step process to address formulation challenges with **AZ14145845**.





Click to download full resolution via product page

Caption: A decision workflow for troubleshooting poor in vivo bioavailability of AZ14145845.



## Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of AZ14145845?

While comprehensive public data on the physicochemical properties of **AZ14145845** is limited, its chemical structure (C32H35N9O) and the need for specific solubilizing agents in suggested formulations indicate that it is a lipophilic compound with low aqueous solubility.[1] Many tyrosine kinase inhibitors (TKIs) are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, characterized by low solubility.

| Property            | Value                         | Source |
|---------------------|-------------------------------|--------|
| Molecular Formula   | C32H35N9O                     | [1]    |
| Molecular Weight    | 561.68 g/mol                  | [1]    |
| Appearance          | White to off-white solid      | [2]    |
| In Vitro Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2][3] |

Q2: My in vivo study with **AZ14145845** shows low and variable drug exposure. What could be the cause?

Low and variable in vivo drug exposure is a common issue for compounds with poor aqueous solubility, like many tyrosine kinase inhibitors.[4][5] The likely cause is dissolution rate-limited absorption from the gastrointestinal tract. Factors such as pH-dependent solubility can also contribute to variability.[6]

Q3: What are some recommended starting formulations for in vivo studies with AZ14145845?

Based on available data, several formulations can be used to improve the solubility of **AZ14145845** for in vivo administration.[2] The choice of formulation may depend on the route of administration and the specific experimental design.



| Formulation Component     | Example Protocol                                 |
|---------------------------|--------------------------------------------------|
| Co-solvent and Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45%<br>Saline |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline)           |
| Lipid-Based Formulation   | 10% DMSO, 90% Corn Oil                           |

Q4: How can I prepare the recommended formulations?

- Co-solvent and Surfactant Formulation:
  - Dissolve AZ14145845 in DMSO to create a stock solution.
  - Add PEG300 to the stock solution and mix thoroughly.
  - Add Tween-80 and mix until a clear solution is obtained.
  - Finally, add saline to reach the final volume and mix well.
- Cyclodextrin Formulation:
  - Prepare a 20% (w/v) solution of SBE-β-CD in saline.
  - Dissolve AZ14145845 in DMSO to create a stock solution.
  - Add the DMSO stock solution to the SBE-β-CD solution and mix. Gentle heating or sonication may aid dissolution.[2]
- Lipid-Based Formulation:
  - Dissolve AZ14145845 in DMSO to create a stock solution.
  - Add the DMSO stock solution to corn oil and mix thoroughly.

Q5: What is the mechanism of action of **AZ14145845**?



**AZ14145845** is a highly selective, type I1/2 dual inhibitor of Mer and Axl receptor tyrosine kinases.[1][2] These kinases are part of the TAM (Tyro3, Axl, Mer) family. Overexpression and activation of Mer and Axl are implicated in cancer cell proliferation, survival, and metastasis. By inhibiting these kinases, **AZ14145845** can block downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, leading to reduced tumor growth.



Click to download full resolution via product page

Caption: Simplified signaling pathway of Mer/Axl and the inhibitory action of AZ14145845.

## **Experimental Protocols**

Protocol 1: Preparation of a Co-solvent/Surfactant-Based Formulation for Oral Gavage

Objective: To prepare a 5 mg/mL solution of **AZ14145845** in a vehicle suitable for oral administration in rodents.

#### Materials:

- AZ14145845 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)

### Troubleshooting & Optimization





- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Weigh the required amount of AZ14145845 powder. For 1 mL of a 5 mg/mL solution, weigh 5 mg of the compound.
- Prepare a 50 mg/mL stock solution of **AZ14145845** in DMSO. For 5 mg of compound, add 100  $\mu$ L of DMSO.
- In a sterile microcentrifuge tube, add 400 μL of PEG300.
- To the PEG300, add the 100  $\mu$ L of the **AZ14145845** DMSO stock solution and vortex thoroughly.
- Add 50 μL of Tween-80 to the mixture and vortex until the solution is clear.
- Add 450 μL of sterile saline to bring the final volume to 1 mL.
- Vortex the final solution until it is homogeneous. If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.
- Visually inspect the solution for any undissolved particles before administration.

Protocol 2: In Vivo Bioavailability Assessment in Mice

Objective: To determine the pharmacokinetic profile of **AZ14145845** following oral administration of a formulated solution.

Materials:



- AZ14145845 formulation (prepared as in Protocol 1)
- 8-10 week old male C57BL/6 mice
- · Oral gavage needles
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- LC-MS/MS system for bioanalysis

#### Procedure:

- Fast the mice for 4 hours prior to dosing, with water provided ad libitum.
- Administer the AZ14145845 formulation via oral gavage at a dose of 10 mg/kg. The dosing volume should be calculated based on the concentration of the formulation and the body weight of each mouse (typically 10 μL/g).
- Collect blood samples (approximately 20-30 μL) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Process the blood samples to obtain plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
- Analyze the plasma concentrations of AZ14145845 using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. AZ14145845 Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 5. lonza.com [lonza.com]
- 6. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Addressing poor in vivo bioavailability of AZ14145845].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12419499#addressing-poor-in-vivo-bioavailability-of-az14145845]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com